molecular formula C13H12F3NO5S B14751657 6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate CAS No. 949139-76-8

6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate

Cat. No.: B14751657
CAS No.: 949139-76-8
M. Wt: 351.30 g/mol
InChI Key: NUNLRCZBQDGQNU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate typically involves the reaction of 6,7-dimethoxy-1-methylisoquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or chloroform. The reaction temperature is usually maintained at low to moderate levels to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are isoquinoline derivatives with different substituents replacing the trifluoromethanesulfonate group.

    Oxidation Reactions: The major products are oxidized isoquinoline derivatives.

    Reduction Reactions: The major products are tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key signaling molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-methylisoquinoline
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1-methyl-4-isoquinolinol

Uniqueness

6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and makes it a valuable intermediate for various synthetic applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

949139-76-8

Molecular Formula

C13H12F3NO5S

Molecular Weight

351.30 g/mol

IUPAC Name

(6,7-dimethoxy-1-methylisoquinolin-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C13H12F3NO5S/c1-7-8-4-10(20-2)11(21-3)5-9(8)12(6-17-7)22-23(18,19)13(14,15)16/h4-6H,1-3H3

InChI Key

NUNLRCZBQDGQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=CC(=C(C=C12)OC)OC)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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